

# IMMH-010 Maleate: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |
|----------------------|------------------|-----------|--|--|
| Compound Name:       | Immh-010 maleate |           |  |  |
| Cat. No.:            | B15610061        | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**IMMH-010 maleate** is an orally bioavailable small molecule prodrug currently under clinical investigation for the treatment of advanced solid tumors. It is designed to overcome the limitations of monoclonal antibody-based immunotherapies by offering improved tissue penetration and a more convenient route of administration. This technical guide provides an indepth overview of the mechanism of action of IMMH-010, detailing its conversion to the active metabolite YPD-29B, its potent inhibition of the PD-1/PD-L1 immune checkpoint pathway, and its preclinical anti-tumor efficacy. This document includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.

# Core Mechanism of Action: From Prodrug to PD-L1 Inhibition

IMMH-010 is an ester prodrug of YPD-29B, a highly potent and specific inhibitor of Programmed Death-Ligand 1 (PD-L1). Following oral administration, IMMH-010 is rapidly and extensively converted to its active form, YPD-29B, primarily through the action of carboxylesterase 1 (CES1) in the liver.[1] YPD-29B then exerts its anti-tumor effect by disrupting the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells.



#### **Signaling Pathway**

The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. YPD-29B directly targets and binds to PD-L1, inducing its dimerization and subsequent internalization.[2] This prevents the PD-L1/PD-1 interaction, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.



Click to download full resolution via product page

Fig. 1: Mechanism of action of IMMH-010.

# Quantitative Data In Vitro Potency

The active metabolite, YPD-29B, demonstrates exceptionally high potency in blocking the PD-1/PD-L1 interaction.



| Compound | Assay                            | IC50                  | Reference |
|----------|----------------------------------|-----------------------|-----------|
| YPD-29B  | HTRF Protein-Protein Interaction | < 10 <sup>-13</sup> M | [3]       |

### **In Vivo Anti-Tumor Efficacy**

**IMMH-010 maleate** has shown significant dose-dependent tumor growth inhibition (TGI) in syngeneic mouse models.

| Model                   | Compound            | Dose (mg/kg,<br>PO, QD) | TGI (%) | Reference |
|-------------------------|---------------------|-------------------------|---------|-----------|
| B16F10<br>Melanoma      | IMMH-010<br>maleate | 2.5                     | 45      | [4]       |
| B16F10<br>Melanoma      | IMMH-010<br>maleate | 5                       | 58      | [4]       |
| B16F10<br>Melanoma      | IMMH-010<br>maleate | 10                      | 65      | [4]       |
| MC38 Colon<br>Carcinoma | IMMH-010<br>maleate | 2.5                     | 35      | [4]       |
| MC38 Colon<br>Carcinoma | IMMH-010<br>maleate | 5                       | 52      | [4]       |
| MC38 Colon<br>Carcinoma | IMMH-010<br>maleate | 10                      | 61      | [4]       |

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in rats and monkeys, demonstrating rapid conversion of IMMH-010 to YPD-29B and favorable exposure of the active metabolite.

Table 2.3.1: Pharmacokinetic Parameters in Rats (Single Oral Dose)[3][5]



| Compound | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | t1/2 (h)    | AUC<br>(ng·h/mL) |
|----------|-----------------|-----------------|----------|-------------|------------------|
| IMMH-010 | 10              | 35.4 ± 12.1     | 0.5      | 1.23 ± 0.34 | 68.9 ± 18.5      |
| YPD-29B  | 10              | 234 ± 56        | 1.0      | 1.57 ± 0.45 | 543 ± 121        |
| IMMH-010 | 30              | 112 ± 45        | 0.75     | 1.45 ± 0.51 | 215 ± 78         |
| YPD-29B  | 30              | 789 ± 213       | 1.0      | 2.11 ± 0.67 | 1876 ± 543       |
| IMMH-010 | 100             | 356 ± 123       | 1.0      | 1.87 ± 0.62 | 789 ± 234        |
| YPD-29B  | 100             | 2543 ± 876      | 1.5      | 3.65 ± 1.23 | 6543 ± 1876      |

Table 2.3.2: Pharmacokinetic Parameters in Cynomolgus Monkeys (Single 5 mg/kg Oral Dose) [4]

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
|----------|--------------|----------|----------|---------------|
| IMMH-010 | 9.46         | ~1.5     | 5.16     | 47.9          |
| YPD-29B  | 35.5         | ~1.5     | 9.00     | 186           |

# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was utilized to determine the in vitro potency of YPD-29B in inhibiting the interaction between PD-1 and PD-L1.





Click to download full resolution via product page

Fig. 2: HTRF assay workflow.

#### Protocol:

Reagent Preparation: Serial dilutions of YPD-29B were prepared. Recombinant human Histagged PD-L1 and Fc-tagged PD-1 proteins were used. HTRF detection reagents consisted of an anti-His antibody conjugated to a d2 acceptor and an anti-Fc antibody conjugated to a Eu3+ cryptate donor.



- Incubation: All components were incubated together in a microplate to allow for the binding of PD-1 to PD-L1 and the binding of the detection antibodies to their respective tags.
- Signal Detection: The plate was read on an HTRF-compatible microplate reader. The Eu3+
  cryptate donor was excited at 320 nm. In the absence of an inhibitor, the close proximity of
  the donor and acceptor due to the PD-1/PD-L1 interaction results in fluorescence resonance
  energy transfer (FRET), leading to a specific emission at 665 nm.
- Data Analysis: The HTRF ratio (665 nm emission / 620 nm emission) was calculated. The IC50 value was determined by plotting the HTRF ratio against the concentration of YPD-29B.
   [3]

#### In Vivo Xenograft Studies

Syngeneic mouse models were used to evaluate the anti-tumor efficacy of **IMMH-010 maleate**.





Click to download full resolution via product page

Fig. 3: In vivo xenograft study workflow.

Protocol:



- Cell Culture and Inoculation: B16F10 melanoma or MC38 colon carcinoma cells were cultured and then subcutaneously injected into the flanks of C57BL/6 mice.[1]
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after which the mice were randomized into different treatment groups.[1]
- Drug Administration: **IMMH-010 maleate** was suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily at various doses for a specified duration (e.g., 19 consecutive days).[1][4]
- Monitoring: Tumor dimensions and mouse body weights were measured regularly throughout the study.[1]
- Endpoint Analysis: At the conclusion of the study, mice were euthanized, and tumors were excised and weighed.[1][4]
- TGI Calculation: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.[1]

#### **Pharmacokinetic Analysis**

The pharmacokinetic properties of IMMH-010 and its active metabolite YPD-29B were assessed in rats and monkeys.

#### Protocol:

- Animal Dosing: IMMH-010 maleate was formulated in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered via oral gavage to Sprague-Dawley rats or cynomolgus monkeys at various doses.[3][4]
- Sample Collection: Blood samples were collected at predetermined time points post-dosing into tubes containing an esterase inhibitor (e.g., NaF) to prevent ex vivo conversion of IMMH-010. Plasma was separated by centrifugation.[3][4]
- Bioanalysis: The concentrations of IMMH-010 and YPD-29B in plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]



 Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using software such as WinNonlin.[3]

## **Clinical Development**

IMMH-010 is currently being evaluated in a Phase 1 clinical trial (NCT04343859) in patients with advanced malignant solid tumors to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.[3][6]

#### Conclusion

**IMMH-010 maleate** is a promising oral PD-L1 inhibitor that effectively converts to its highly potent active metabolite, YPD-29B. Preclinical data demonstrate that YPD-29B potently blocks the PD-1/PD-L1 interaction, leading to T-cell activation and significant anti-tumor efficacy in vivo. The favorable pharmacokinetic profile and oral bioavailability of IMMH-010 position it as a potentially valuable alternative or complementary therapy to existing antibody-based immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug PMC [pmc.ncbi.nlm.nih.gov]
- 2. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]



- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- To cite this document: BenchChem. [IMMH-010 Maleate: A Technical Guide to its Mechanism of Action in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610061#immh-010-maleate-mechanism-of-action-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com